Molecular Weight and Lipophilicity: Iodo Derivative Exhibits Lower Computed XLogP Despite Higher Mass
The 3-iodo derivative has a molecular weight of 245.02 g/mol, which is 23.6% higher than the 3-bromo analog (198.02 g/mol) and 59.5% higher than the 3-chloro analog (153.57 g/mol). Despite this higher mass, the computed XLogP3-AA value for the iodo compound is 1.0, which is 23% lower than the XLogP of 1.3 observed for both the 3-bromo and 3-chloro analogs [1]. This counter-intuitive lipophilicity profile suggests that the iodo derivative may confer different passive permeability and solubility characteristics in biological systems compared to lighter halogenated counterparts.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0; MW = 245.02 g/mol |
| Comparator Or Baseline | 3-Bromo analog: XLogP3-AA = 1.3, MW = 198.02 g/mol; 3-Chloro analog: XLogP3-AA = 1.3, MW = 153.57 g/mol |
| Quantified Difference | XLogP3-AA: 1.0 (iodo) vs 1.3 (bromo/chloro), a 23% lower lipophilicity. MW: 23.6% and 59.5% higher than bromo and chloro, respectively. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) using canonical SMILES. |
Why This Matters
Procurement decisions for lead optimization programs should account for these physicochemical differences, as they can significantly impact oral bioavailability and off-target binding.
- [1] PubChem. (2025). Computed Properties for 3-Iodo-7H-pyrrolo[2,3-c]pyridazine (CID 76848137), 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CID 76847994), and 3-Chloro-7H-pyrrolo[2,3-c]pyridazine (CID 56924376). View Source
